molecular formula C16H16N2O3 B4716693 2-nitro-N-(3-phenylpropyl)benzamide

2-nitro-N-(3-phenylpropyl)benzamide

Cat. No.: B4716693
M. Wt: 284.31 g/mol
InChI Key: IGZVWMKMZDBQFV-UHFFFAOYSA-N
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Description

2-nitro-N-(3-phenylpropyl)benzamide is an organic compound with the molecular formula C16H16N2O3 It is a benzamide derivative characterized by the presence of a nitro group and a phenylpropyl group attached to the benzamide core

Scientific Research Applications

2-nitro-N-(3-phenylpropyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive benzamide derivatives.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(3-phenylpropyl)benzamide typically involves a multi-step process:

    Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The nitrobenzene is then subjected to amidation with 3-phenylpropylamine to form the desired benzamide derivative. This reaction can be facilitated by using coupling agents such as carbodiimides or by employing catalytic conditions.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves the use of green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported to provide high yields and eco-friendly processes .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, various substituted benzamide derivatives can be formed.

Mechanism of Action

The mechanism of action of 2-nitro-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylpropyl group may enhance the compound’s ability to interact with hydrophobic regions of target proteins, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-nitrobenzamide: Lacks the phenylpropyl group, making it less hydrophobic and potentially altering its biological activity.

    N-(3-phenylpropyl)benzamide: Lacks the nitro group, which may reduce its reactivity and potential biological effects.

Uniqueness

2-nitro-N-(3-phenylpropyl)benzamide is unique due to the presence of both the nitro and phenylpropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-nitro-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(14-10-4-5-11-15(14)18(20)21)17-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZVWMKMZDBQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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